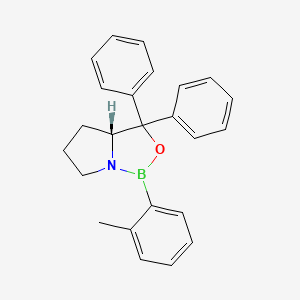

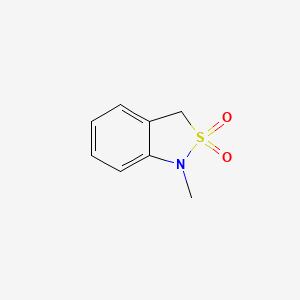

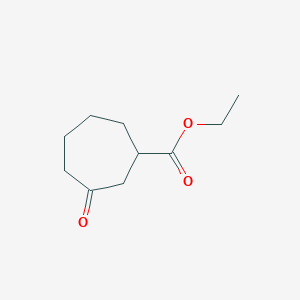

![molecular formula C7H7N3O B1611107 イミダゾ[1,2-a]ピラジン-3-イルメタノール CAS No. 106012-57-1](/img/structure/B1611107.png)

イミダゾ[1,2-a]ピラジン-3-イルメタノール

説明

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrazine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor has also been developed .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine has been characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine has shown significant reactivity. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives . This has been achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用

材料科学

材料科学において、この化合物の構造的特性は、強度、柔軟性、導電率などの所望の特性を持つ新しい材料の革新に貢献しています。これは、さまざまな業界における製造および技術開発に影響を与えます。

以下は、科学研究におけるイミダゾ[1,2-a]ピラジン-3-イルメタノールのユニークな用途の一部です。 各用途は、化合物の化学構造と特性を活用して、特定の技術的または医学的な目的を果たします .

作用機序

Target of Action

Imidazo[1,2-a]pyrazin-3-ylmethanol is a versatile scaffold in organic synthesis and drug development . It has been used in the development of inhibitors for various targets. For instance, it has been used in the development of inhibitors for tropomyosin receptor kinases (Trks) and Discoidin Domain Receptors 1 and 2 . These targets play crucial roles in various biological processes, including cell growth, differentiation, and migration.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For example, one of the compounds synthesized using Imidazo[1,2-a]pyrazin-3-ylmethanol as a scaffold was found to suppress TrkA/B/C with IC50 values of 2.65, 10.47, and 2.95 nM, respectively .

Biochemical Pathways

The inhibition of these targets affects various biochemical pathways. For instance, the inhibition of Trks can affect pathways related to cell growth and differentiation . .

Result of Action

The inhibition of the targets by Imidazo[1,2-a]pyrazin-3-ylmethanol and its derivatives can lead to various molecular and cellular effects. For example, the inhibition of Trks can suppress cell growth and differentiation . .

将来の方向性

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The scientific community is expected to bring about future developments based on the pattern and position of the substitution . The direct functionalization of this valuable scaffold is considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives , indicating potential future directions in this field.

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyrazin-3-ylmethanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazin derivatives .

Cellular Effects

Imidazo[1,2-a]pyrazin-3-ylmethanol has significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyrazin-3-ylmethanol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Temporal Effects in Laboratory Settings

The effects of Imidazo[1,2-a]pyrazin-3-ylmethanol change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Imidazo[1,2-a]pyrazin-3-ylmethanol is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

imidazo[1,2-a]pyrazin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBKNHARDDZKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545526 | |

| Record name | (Imidazo[1,2-a]pyrazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106012-57-1 | |

| Record name | Imidazo[1,2-a]pyrazine-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106012-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Imidazo[1,2-a]pyrazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

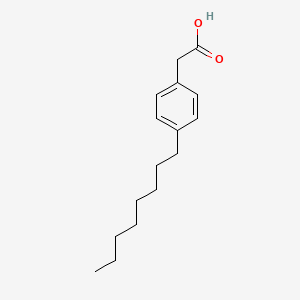

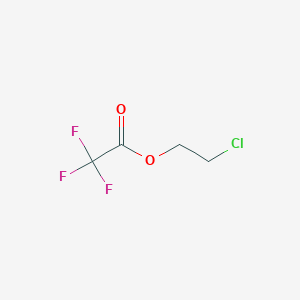

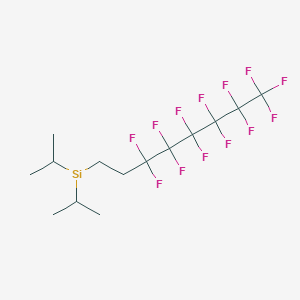

![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)

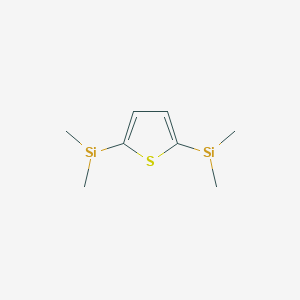

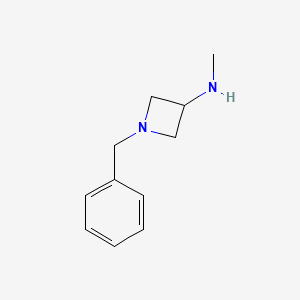

![Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-](/img/structure/B1611036.png)

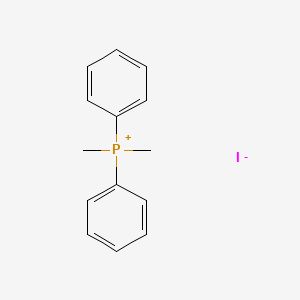

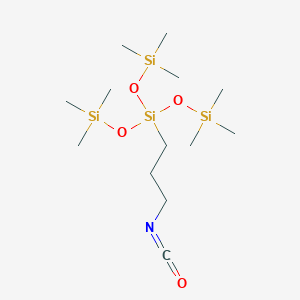

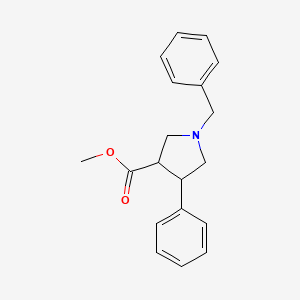

![2-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611037.png)